molecular formula C18H18O8 B600867 Bifendate Impurity G CAS No. 79279-08-6

Bifendate Impurity G

Número de catálogo: B600867
Número CAS: 79279-08-6
Peso molecular: 362.34
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bifendate Impurity G is an impurity of Bifendate . Bifendate is a medication known for its hepatoprotective effects, specifically targeting and helping alleviate symptoms related to liver inflammation and damage caused by conditions such as hepatitis .

Aplicaciones Científicas De Investigación

Hepatic Steatosis Attenuation

Bifendate, a synthetic intermediate of schisandrin C, has shown significant effects in attenuating hepatic steatosis induced by cholesterol/bile salt and high-fat diet in mice. This intervention resulted in reduced hepatic levels of total cholesterol and triglycerides, showcasing bifendate's potential in managing liver lipid accumulation without affecting serum lipid levels significantly (Pan et al., 2006).

Intestinal Absorption

Research on bifendate's absorption characteristics in rat intestinal tissue revealed that its mechanism is predominantly passive transport. The study highlighted that the solid state of bifendate affects its intestinal absorption, indicating the importance of formulation on its bioavailability (Cheng et al., 2010).

Polymorphism Impact

A study on the polymorphism of bifendate identified different crystalline forms of the drug, elucidating the impact of molecular conformation, intermolecular interactions, and crystal packing on its physical and chemical properties. This research contributes to understanding how different polymorphs can affect the drug's stability, solubility, and bioavailability (Nie et al., 2016).

Solubility and Bioavailability Enhancement

A silica-supported solid dispersion of bifendate prepared using supercritical carbon dioxide (ScCO2) technology was found to significantly enhance the drug's dissolution rate and oral bioavailability. This method shows promise for improving the performance of poorly soluble pharmaceutical compounds, offering a potential pathway for the clinical application of bifendate and similar substances (Cai et al., 2016).

Pharmacokinetic Evaluation

The pharmacokinetics of bifendate have been extensively studied, revealing that factors such as formulation and administration route significantly influence its bioavailability and therapeutic efficacy. These studies lay the groundwork for optimizing bifendate dosage forms for enhanced therapeutic outcomes (Liu et al., 2014).

Mecanismo De Acción

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bifendate Impurity G involves the conversion of Bifendate to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Bifendate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Bifendate is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of Bifendate.", "The sodium salt of Bifendate is then treated with hydrochloric acid to form Bifendate hydrochloride.", "Bifendate hydrochloride is dissolved in water and extracted with ethyl acetate to remove impurities.", "The ethyl acetate layer is then washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain Bifendate Impurity G as a white solid." ] }

Número CAS

79279-08-6

Fórmula molecular

C18H18O8

Peso molecular

362.34

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.